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Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl!

Cat. No.: B118463

Anwendungs- und Protokollhinweise: Derivatisierung von 2,2'-Dibrom-1,1'-binaphthyl

Anwendungsbereich: Diese Unterlagen bieten detaillierte Protokolle und technische Hinweise
fur die chemische Modifikation (Derivatisierung) von 2,2'-Dibrom-1,1'-binaphthyl an den
Brompositionen. Die hier beschriebenen Methoden sind fur Forscher, Wissenschaftler und
Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung, die an der Synthese
von chiralen Liganden, komplexen organischen Molekulen und pharmazeutischen
Zwischenprodukten beteiligt sind.

Einleitung

2,2'-Dibrom-1,1'-binaphthyl ist ein wichtiges Zwischenprodukt bei der Synthese von chiralen
Liganden, wie z. B. BINAP-Derivaten, die in der asymmetrischen Katalyse verwendet werden.
[1] Seine axial chirale Binaphthyl-Grundstruktur bietet einen starren Rahmen zur Induzierung
von Enantioselektivitat in katalytischen Reaktionen.[1] Die Funktionalisierung an den 2,2'-
Positionen durch Substitution der Bromatome ermdglicht die Synthese einer Vielzahl von
Derivaten mit maRRgeschneiderten sterischen und elektronischen Eigenschaften.

Dieser Leitfaden behandelt die wichtigsten palladiumkatalysierten Kreuzkupplungsreaktionen
und Lithiierungs-Substitutions-Wege zur Derivatisierung von 2,2'-Dibrom-1,1'-binaphthyl.
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Abbildung 1: Allgemeiner Arbeitsablauf fur die Derivatisierung von 2,2'-Dibrom-1,1'-binaphthyl.

Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungsreaktionen sind auf3erst vielseitige Methoden zur
Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[2][3]

Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist eine weit verbreitete Methode zur Bildung von C-C-
Bindungen durch die Reaktion eines Organohalogenids mit einer Organobor-Spezies,
katalysiert durch einen Palladium(0)-Komplex.[3][4] Diese Reaktion ist besonders niitzlich fur
die Synthese von Biaryl-Verbindungen aus 2,2'-Dibrom-1,1'-binaphthyl.[5][6]
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Tabelle 1: Zusammenfassung der quantitativen Daten fir die Suzuki-Miyaura-Kupplung

Kupplu Katalys

. Léosung Temp. . Ausbeut Referen
ngspart ator/Lig Base . Zeit (h)
smittel (°C) e (%) z

ner and
Phenylbo  Pd(PPhs) Toluol/Et

K2COs3 80 12 95 [5]
ronsaure 4 OH/H20
4-
Methylph  Pd(PPhs) Toluol/Et

K2COs 80 12 92 [5]
enylboro 4 OH/H20
nsaure
4-
Methoxy Pd(PPhs) Toluol/Et

K2COs 80 12 96 [5]
phenylbo 4 OH/H20
ronsaure
4-
Fluorphe Pd(PPhs) Toluol/Et

K2COs 80 12 90 [5]
nylboron 4 OH/H20
saure

Experimentelles Protokoll: Synthese von 2,2'-Diphenyl-1,1'-binaphthyl

e In einem trockenen Schlenkrohr werden 2,2'-Dibrom-1,1'-binaphthyl (1,0 Aqg.),
Phenylboronsaure (2,5 Ag.) und Kaliumcarbonat (4,0 Aq.) vorgelegt.

e Das Gefal3 wird evakuiert und dreimal mit Argon gespdult.
o Tetrakis(triphenylphosphin)palladium(0) (Pd(PPhs)a, 0,05 Ag.) wird zugegeben.

o Entgaste Lésungsmittel (Toluol, Ethanol und Wasser im Verhaltnis 4:1:1) werden Uber eine
Spritze zugegeben.

o Das Reaktionsgemisch wird 12 Stunden lang bei 80 °C unter einer Argonatmosphére
gerihrt.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://hnuejs.edu.vn/ns/article/view/30
https://hnuejs.edu.vn/ns/article/view/30
https://hnuejs.edu.vn/ns/article/view/30
https://hnuejs.edu.vn/ns/article/view/30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Nach dem Abkuhlen wird die Reaktion mit Wasser verdiinnt und dreimal mit Ethylacetat
extrahiert.

» Die vereinigten organischen Phasen werden mit Sole gewaschen, Uber wasserfreiem
Natriumsulfat getrocknet und im Vakuum eingeengt.

e Das Rohprodukt wird durch Saulenchromatographie an Kieselgel gereinigt, um das
gewulnschte Produkt zu erhalten.

Katalytischer Zyklus der Suzuki-Kupplung
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Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
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Sonogashira-Kupplung

Die Sonogashira-Kupplung bildet eine C-C-Bindung zwischen einem terminalen Alkin und
einem Aryl- oder Vinylhalogenid.[7] Diese Reaktion wird durch einen Palladium-Katalysator und
ein Kupfer(l)-Kokatalysator in Gegenwart einer Aminbase vermittelt.[8][9]

Tabelle 2: Zusammenfassung der quantitativen Daten flir die Sonogashira-Kupplung

Kupplu Pd- Cu- .
Lésung Temp. Ausbeut Referen
ngspart Katalys Kokatal Base .
smittel (°C) e (%) z
ner ator ysator
Phenylac  Pd(PPhs Diisopro
Y ( ) Cul .p P THF RT 89 [10]
etylen 2Cl2 ylamin
Trimethyl )
] Pd(PPhs) Triethyla
silylacetyl Cul . Toluol 70 >90 [11]
4 min
en

Experimentelles Protokoll: Allgemeine Prozedur fur die Sonogashira-Kupplung

e Zu einer Losung des 2,2'-Dibrom-1,1'-binaphthyls (1,0 Aq.) in THF bei Raumtemperatur
werden nacheinander Pd(PPhs)2Clz (0,05 Ag.), Cul (0,025 Aq.), Diisopropylamin (7,0 Aq.)
und das terminale Alkin (2,2 Aq.) gegeben.[10]

e Die Reaktion wird 3 Stunden lang gerihrt, dann mit Diethylether verdinnt und durch ein
Celite®-Pad filtriert.[10]

o Das Filtrat wird nacheinander mit gesattigter wassriger NH4Cl-L6sung, gesattigter wassriger
NaHCOs-Ldsung und Sole gewaschen, Uber wasserfreiem NazSOa4 getrocknet und im
Vakuum eingeengt.[10]

e Die Reinigung durch Flash-Saulenchromatographie an Kieselgel liefert das gekoppelte
Produkt.[10]

Buchwald-Hartwig-Aminierung

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://en.wikipedia.org/wiki/Sonogashira_coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.jk-sci.com/blogs/resource-center/sonogashira-cross-coupling
https://nrochemistry.com/sonogashira-coupling/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/65b399ace9ebbb4db905f0a7/original/synthesis-and-functions-of-binaphthyl-derivatives-with-comprehensive-introduction-of-phenylethynyl-groups.pdf
https://nrochemistry.com/sonogashira-coupling/
https://nrochemistry.com/sonogashira-coupling/
https://nrochemistry.com/sonogashira-coupling/
https://nrochemistry.com/sonogashira-coupling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur
Synthese von C-N-Bindungen aus Aminen und Arylhalogeniden.[12][13] Diese Methode hat die
Synthese von Arylaminen revolutioniert, da sie ein breites Substratspektrum und eine hohe
funktionelle Gruppentoleranz aufweist.[12][14]

Tabelle 3: Zusammenfassung der quantitativen Daten fur die Buchwald-Hartwig-Aminierung

. . Lésungs Temp. Ausbeute
Amin Pd-Quelle Ligand Base .
mittel (°C) (%)

Morpholin Pdz(dba)s BINAP NaOt-Bu Toluol 80-100 Hoch
Anilin Pd(OACc)2 Xantphos Cs2C0s3 Dioxan 100 Hoch
Ammoniak- t-Amyl-

L Pd(OACc)2 BrettPhos K3POa 110 Hoch
Aquivalent Alkohol

Experimentelles Protokoll: Allgemeine Prozedur fur die Buchwald-Hartwig-Aminierung

 Ein Ofen-getrocknetes Schlenkrohr wird mit 2,2'-Dibrom-1,1'-binaphthyl (1,0 Aq.), der
Palladium-Vorkatalysator (z. B. Pdz(dba)s, 0,01-0,05 Aq.), der Ligand (z. B. BINAP, 0,02-0,1
Aqg.) und die Base (z. B. Natrium-tert-butoxid, 2,2 Ag.) befillt.[15]

» Das Rohr wird evakuiert und mit Argon gefullt. Dieser Vorgang wird dreimal wiederholt.
« Das Amin (2,2 Ag.) und trockenes, entgastes Toluol werden zugegeben.

« Das ReaktionsgefaR wird verschlossen und im Olbad auf 80-110 °C erhitzt, bis die Reaktion
abgeschlossen ist (Uberwachung durch TLC oder GC-MS).

e Nach dem Abkuhlen auf Raumtemperatur wird das Gemisch mit Diethylether verdinnt und
durch Celite filtriert.

e Das Filtrat wird im Vakuum eingeengt, und der Rickstand wird durch
Saulenchromatographie gereinigt.

Stille-Kupplung
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Die Stille-Reaktion koppelt ein Organohalogenid mit einer Organozinnverbindung
(Organostannan) unter Palladiumkatalyse.[2] Organostannane sind tolerant gegentber vielen
funktionellen Gruppen und unempfindlich gegeniiber Feuchtigkeit oder Sauerstoff, was die
Reaktion sehr robust macht.[16] Ein Nachteil ist die Toxizitat der Zinnreagenzien.[2]

Experimentelles Protokoll: Allgemeine Prozedur fur die Stille-Kupplung

« In einem flammgetrockneten Kolben werden 2,2'-Dibrom-1,1'-binaphthyl (1,0 Aq.), der
Palladiumkatalysator (z. B. Pd(dppf)Cl2-DCM, 0,1 Aq.), Kupfer(l)-iodid (0,1 Ag.) und
Lithiumchlorid (5,3 Ag.) in DMF gelost.[16]

e Die Reaktionsmischung wird 10 Minuten lang mit Argon gespuilt.

« Das Organostannan-Reagenz (2,3 Aq.) wird zugegeben, und die Losung wird auf 40-80 °C
erhitzt.[16]

e Nach Abschluss der Reaktion wird die Lésung abgekuihlt und in einen Scheidetrichter mit
einer wassrigen Ammoniakldsung tberfuhrt.

o Die wassrige Phase wird mit Hexan extrahiert. Die vereinigten organischen Phasen werden
gewaschen, getrocknet und eingeengt.

o Die Reinigung erfolgt durch Flash-Chromatographie, um das gekoppelte Produkt zu
erhalten.[16]

Lithiierung und nachfolgende Substitution

Der Halogen-Lithium-Austausch an 2,2'-Dibrom-1,1'-binaphthyl mit Organolithiumreagenzien
wie tert-Butyllithium (t-BuLi) erzeugt eine hochreaktive dilithiierte Spezies.[6] Diese kann
anschlieBend mit verschiedenen Elektrophilen umgesetzt werden, um eine Vielzahl von
Derivaten zu synthetisieren.[17]

Tabelle 4: Zusammenfassung der quantitativen Daten fir Lithiierung/Substitution
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Reagenz
Reagenz 2 LOosungs Temp. Ausbeute
Produkt ) Referenz
1 (Elektrop mittel (°C) (%)
hil)
2,2"-
) Trimethylsil  Bis(trimeth )
t-BulLi _ , THF -78 bis RT 85 [17]
ylchlorid ylsilyl)-1,1'-
binaphthyl
2,2"-
Dimethylph  Bis(dimeth
t-BuLi enylsilylchl  ylphenylsily = THF -78 bis RT 78 [17]
orid -1,1'-
binaphthyl
2,2"-
] Bis(diphen
Diphenylph )
] ) ylphosphin ]
n-BulLi osphinchlor THF -78 bis RT Hoch [18]
] 0)-1,1'-
id
binaphthyl
(BINAP)

Experimentelles Protokoll: Synthese von (R)-(+)-2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl

Eine Losung von (R)-(+)-2,2'-Dibrom-1,1'-binaphthyl (1,0 Aq.) in trockenem THF wird unter
einer Argonatmosphare auf -78 °C gekdhlt.

tert-Butyllithium (2,2 Aq., als Lésung in Pentan) wird langsam zugetropft, und die Mischung
wird 30 Minuten lang bei -78 °C gerihrt.[17]

Trimethylsilylchlorid (2,5 Ag.) wird zugegeben, und die Reaktion wird langsam auf

Raumtemperatur erwarmen und Uber Nacht riihren gelassen.

Die Reaktion wird vorsichtig mit gesattigter wassriger Ammoniumchloridlésung gequencht.

Das Gemisch wird mit Diethylether extrahiert. Die organische Phase wird mit Wasser und

Sole gewaschen, Uber Magnesiumsulfat getrocknet und eingeengt.
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» Das Rohprodukt wird durch Umkristallisation oder Sdulenchromatographie gereinigt.

Sicherheitshinweise

Bei der Arbeit mit den beschriebenen Reagenzien und Verfahren sind die Ublichen Labor-
Sicherheitsvorkehrungen zu treffen.

o Organolithiumreagenzien: Sind pyrophor und reagieren heftig mit Wasser. Stets unter inerter
Atmosphéare (Argon oder Stickstoff) und mit trockenen Lésungsmitteln arbeiten.

o Palladiumkatalysatoren und Liganden: Kénnen toxisch und hautreizend sein. Kontakt
vermeiden und geeignete personliche Schutzausriistung (Handschuhe, Schutzbrille) tragen.

o Organozinnverbindungen: Sind hochgiftig. Arbeiten im Abzug und sorgfaltige Entsorgung
sind zwingend erforderlich.

o Bromierte Verbindungen: Sind im Allgemeinen reizend. Haut- und Augenkontakt vermeiden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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